ZM260384

説明

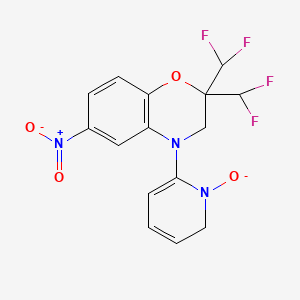

2,2-bis(difluoromethyl)-6-nitro-4-(1-oxido-2H-pyridin-6-yl)-3H-1,4-benzoxazine (synonym: ZM 260384) is a benzoxazine derivative characterized by a bicyclic heterocyclic core containing oxygen and nitrogen atoms. Key structural features include two difluoromethyl groups at the 2-position, a nitro group at the 6-position, and a pyridinyl oxide moiety at the 4-position.

The difluoromethyl groups enhance metabolic stability and lipophilicity, which may improve bioavailability. The pyridinyl oxide moiety introduces polar characteristics, possibly aiding solubility and target engagement.

特性

CAS番号 |

161229-62-5 |

|---|---|

分子式 |

C15H12F4N3O4- |

分子量 |

374.27 g/mol |

IUPAC名 |

2,2-bis(difluoromethyl)-6-nitro-4-(1-oxido-2H-pyridin-6-yl)-3H-1,4-benzoxazine |

InChI |

InChI=1S/C15H12F4N3O4/c16-13(17)15(14(18)19)8-20(12-3-1-2-6-21(12)23)10-7-9(22(24)25)4-5-11(10)26-15/h1-5,7,13-14H,6,8H2/q-1 |

InChIキー |

RNHICCNROBDFRJ-UHFFFAOYSA-N |

正規SMILES |

C1C=CC=C(N1[O-])N2CC(OC3=C2C=C(C=C3)[N+](=O)[O-])(C(F)F)C(F)F |

外観 |

White to off-white solid powder. |

他のCAS番号 |

161229-62-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ZM 260384; ZM-260384; ZM260384 |

製品の起源 |

United States |

準備方法

ZM 260384の合成経路および反応条件は、入手可能な文献では詳しく説明されていません。

化学反応の分析

ZM 260384は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: 還元反応は、化合物に存在するニトロ基を変換することができます。

置換: この化合物は、特にジフルオロメチル基を含む置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬および条件には、酸化のための強力な酸化剤、還元のための還元剤、および置換反応のための求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件および試薬によって異なります .

科学的研究の応用

ZM 260384は、以下を含むいくつかの科学研究における応用があります。

化学: カリウムチャネルの性質と挙動を研究するために使用されます。

生物学: この化合物は、特にモルモットにおいて、低酸素状態での筋肉機能を調査するために使用されます.

医学: 高血圧の治療のための開発は中止されましたが、カリウムチャネルの調節を理解するための貴重なツールとして残っています.

産業: その主な用途は、産業用ではなく研究用です.

作用機序

類似の化合物との比較

ZM 260384は、カリウムチャネル開口薬としての特異的な作用においてユニークです。類似の化合物には以下が含まれます。

ジアゾキシド: 低血糖症の治療に使用される別のカリウムチャネル開口薬。

ミノキシジル: 高血圧と脱毛症の治療に使用されることが知られており、カリウムチャネルにも作用します。

ニコランジル: 狭心症の治療に使用され、カリウムチャネル開口作用と硝酸塩様特性の両方を持っています。

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues: Benzoxazine vs. Benzoxathiepine Derivatives

A structurally related class of compounds includes the 3H-1,2-benzoxathiepine 2,2-dioxides (homosulfocoumarins) described in . These share a bicyclic framework but differ in heteroatoms (sulfur instead of nitrogen) and substituents.

Key Structural Differences:

| Feature | ZM 260384 (Benzoxazine) | Benzoxathiepine Derivatives (e.g., Compounds 8–14) |

|---|---|---|

| Core Heteroatoms | O, N | O, S |

| Key Substituents | Difluoromethyl, nitro, pyridinyl oxide | Acyl amino groups (e.g., 4-methylphenyl, halogens) |

| Synthesis Approach | Not detailed in evidence | Wittig reaction, sulfonyl chloride intermediates |

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The difluoromethyl groups in ZM 260384 likely increase logP compared to the polar acyl amino groups in benzoxathiepines, affecting membrane permeability.

- Solubility : The pyridinyl oxide in ZM 260384 may enhance aqueous solubility relative to halogenated benzoxathiepine derivatives.

- Metabolic Stability : Fluorine atoms in ZM 260384 reduce susceptibility to oxidative metabolism, whereas benzoxathiepines’ sulfur atoms might pose stability challenges.

Therapeutic Potential and Limitations

- ZM 260384 : Focuses on cardiovascular diseases but lacks disclosed clinical data. Its potassium agonist activity requires further validation in vivo.

- Benzoxathiepines : Demonstrated isoform selectivity for tumor-associated CAs, reducing off-target effects. However, sulfonamide-related toxicity risks (e.g., renal or hepatic) may limit utility .

Research Findings and Implications

- Structural-Activity Relationship (SAR) : The nitro group’s position (6-position in ZM 260384 vs. 5-position in benzoxathiepine precursors) highlights the importance of substituent placement for target specificity.

- Heterocyclic Core Impact : Replacing nitrogen with sulfur alters electronic properties, shifting activity from ion channel modulation to enzyme inhibition.

生物活性

The compound 2,2-bis(difluoromethyl)-6-nitro-4-(1-oxido-2H-pyridin-6-yl)-3H-1,4-benzoxazine is a member of the benzoxazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzoxazine core with difluoromethyl and nitro substituents, as well as a pyridine moiety, which may contribute to its biological effects.

Biological Activity Overview

Research indicates that compounds within the benzoxazine class exhibit various biological activities, including:

- Antitumor Activity : Some derivatives demonstrate significant antiproliferative effects against cancer cell lines.

- Antimicrobial Properties : Certain derivatives show activity against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : Potential inhibition of catechol-O-methyltransferase (COMT), which is relevant in neurological disorders.

Antitumor Activity

A study highlighted the antitumor potential of related compounds in the benzoxazine class. The findings suggest that these compounds inhibit cell proliferation in various cancer cell lines, showing a preference for 2D culture assays compared to 3D models. For instance:

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Benzoxazine Derivative A | HCC827 | 506.48 | 2D |

| Benzoxazine Derivative B | NCI-H358 | 16.00 | 3D |

Antimicrobial Activity

The antimicrobial efficacy of benzoxazine derivatives has also been documented. For example, one study evaluated the activity against Staphylococcus aureus and Escherichia coli using broth microdilution methods. Results indicated:

| Compound | Microorganism | MIC (μM) |

|---|---|---|

| Benzoxazine Derivative C | S. aureus | 6.12 |

| Benzoxazine Derivative D | E. coli | 25.00 |

These findings suggest that the presence of specific functional groups enhances antimicrobial potency.

The mechanisms by which benzoxazines exert their biological effects are varied:

- DNA Binding : Some studies indicate that these compounds can interact with DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The inhibition of COMT by certain derivatives suggests a pathway through which they may exert neuroprotective effects.

- Cell Cycle Arrest : Evidence points to the ability of these compounds to induce cell cycle arrest in cancer cells, thereby preventing proliferation.

Case Studies

Several case studies have investigated the biological activity of benzoxazine derivatives:

- Antitumor Efficacy : A clinical trial involving a nitro-substituted benzoxazine derivative showed promising results in patients with lung cancer, leading to further investigations into its mechanism and efficacy.

- Antimicrobial Testing : Laboratory tests demonstrated that selected derivatives significantly inhibited bacterial growth, warranting further exploration into their potential as new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。